molecular formula C11H11ClN2O4 B2360408 Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate CAS No. 68496-99-1

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate

Cat. No.: B2360408
CAS No.: 68496-99-1
M. Wt: 270.67
InChI Key: WWOKPYNTSWNFQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is characterized by a linear formula C27H24ClN3O6S . The molecular weight of the compound is 554.026 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 554.026 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate has been involved in the synthesis of various complex molecular structures. For instance, it was used in the preparation of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, a precursor in the synthesis of novel indazole bearing oxadiazole derivatives, showcasing its role in the development of new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

Photonic Applications

The compound has also been studied for its potential in photonic applications. A derivative, ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, was investigated for its third-order nonlinear optical properties. The research highlighted its promising applications in photonic devices due to its reverse saturable absorption, a crucial property for materials used in optical limiters (Nair et al., 2022).

Biological Activity

Research has also been directed towards understanding the biological activities of compounds synthesized from this compound. For instance, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized and found to exhibit antiplatelet and antioxidant properties, indicating the compound's potential in the development of therapeutic agents (Gurevich et al., 2020).

Future Directions

The future directions for research on Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a therapeutic agent .

Mechanism of Action

Target of Action

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is a derivative of isatin-based Schiff bases . The compound’s primary targets are the α-amylase enzyme and the acetylcholinesterase (AChE) enzyme . α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage diabetes. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by acting as an inhibitor . It binds to the active sites of the α-amylase and AChE enzymes, preventing them from catalyzing their respective reactions . This results in decreased breakdown of carbohydrates and increased levels of acetylcholine in the brain, respectively .

Biochemical Pathways

The inhibition of α-amylase leads to a decrease in the breakdown of carbohydrates into glucose, thus reducing blood glucose levels and helping manage diabetes . On the other hand, the inhibition of AChE results in increased levels of acetylcholine in the brain, improving cognitive function in Alzheimer’s patients .

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound were predicted in silico . .

Result of Action

The molecular and cellular effects of the compound’s action include decreased blood glucose levels due to reduced carbohydrate breakdown, and improved cognitive function due to increased acetylcholine levels in the brain .

Properties

IUPAC Name

ethyl 2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-2-18-11(17)10(16)14-13-9(15)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOKPYNTSWNFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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